molecular formula C11H18F3NO3 B13007852 tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13007852
M. Wt: 269.26 g/mol
InChI Key: QYOHWKPQQOXOFE-SNVBAGLBSA-N
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Description

tert-Butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1670260-03-3) is a chiral piperidine derivative with a molecular formula of C₁₁H₁₈F₃NO₃ and a molecular weight of 269.26 g/mol . Its structure features:

  • A tert-butyloxycarbonyl (Boc) group at the 1-position, serving as a protective group for the piperidine nitrogen.
  • A hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 3-position, both in the R-configuration.

This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors, cannabinoid receptor antagonists, and antimalarial agents . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions in target proteins .

Properties

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-5-10(17,7-15)11(12,13)14/h17H,4-7H2,1-3H3/t10-/m1/s1

InChI Key

QYOHWKPQQOXOFE-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@](C1)(C(F)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents and tert-butyl esters. One common method includes the use of tert-butyl chloroformate and trifluoromethyl iodide under basic conditions to introduce the tert-butyl and trifluoromethyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the ester to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of molecules, making it a useful tool in drug discovery .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, leading to better efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS: 550371-74-9)

  • Key Differences: Substituents at the 4-position instead of 3-position. No stereochemical specification (racemic or undefined configuration).
  • Impact :
    • Altered hydrogen-bonding geometry due to positional isomerism.
    • Reduced steric hindrance compared to the 3-substituted analogue.
  • Applications: Intermediate in synthesizing dihydroquinoline derivatives for CNS-targeting drugs .

tert-Butyl (3R,4R)-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

  • Key Differences :
    • Diastereomeric configuration (3R,4R vs. 3R in the target compound).
    • Additional hydroxyl group at the 4-position.
  • Distinct pharmacokinetic profiles due to diastereomerism .

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate (CAS: 886779-69-7)

  • Key Differences :
    • Piperazine ring (two nitrogen atoms) instead of piperidine.
    • Trifluoromethyl group at the 3-position.
  • Impact :
    • Increased basicity due to the secondary amine in piperazine.
    • Utility in synthesizing antidepressants and antipsychotics .

Pyrrolidine Analogues

tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 644970-36-5)

  • Key Differences :
    • Pyrrolidine ring (5-membered) vs. piperidine (6-membered).
    • Reduced ring size increases ring strain.
  • Impact :
    • Higher conformational rigidity influences binding to compact enzymatic pockets.
    • Common in protease inhibitor design .

Functionalized Derivatives

tert-Butyl (3R)-3-{[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]amino}piperidine-1-carboxylate (15a)

  • Key Differences :
    • Purine moiety attached to the piperidine ring.
    • Chlorophenyl groups enhance hydrophobic interactions.
  • Impact: Targets peripheral cannabinoid receptors (CB1) for obesity therapy .

tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

  • Key Differences :
    • Aromatic trifluoromethylphenyl substituent.
    • Partially unsaturated dihydropyridine ring.
  • Impact :
    • Improved π-π stacking with aromatic residues in enzyme active sites.
    • Intermediate for anticancer agents .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Position Ring Type Key Applications
tert-Butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate 1670260-03-3 C₁₁H₁₈F₃NO₃ 3-position (R) Piperidine Kinase inhibitors, CB1 antagonists
tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate 550371-74-9 C₁₁H₁₈F₃NO₃ 4-position Piperidine CNS drug intermediates
tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate 644970-36-5 C₁₀H₁₆F₃NO₃ 3-position Pyrrolidine Protease inhibitors
tert-Butyl (3R,4R)-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate N/A C₁₁H₁₈F₃NO₃ 3R,4R Piperidine Antibacterial agents
tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate 886779-69-7 C₁₀H₁₇F₃N₂O₂ 3-position Piperazine Antidepressants

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